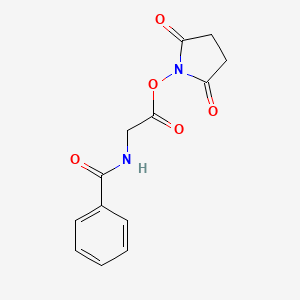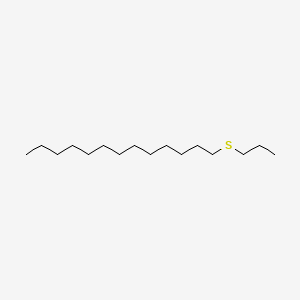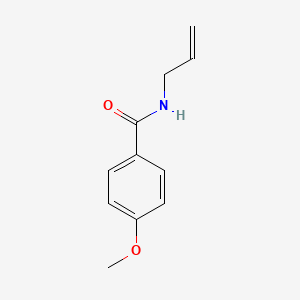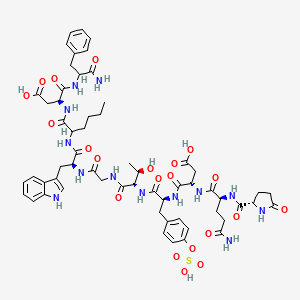
8-Norleucine ceruletide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Norleucine ceruletide is a synthetic analog of ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog. Ceruletide is known for its potent biological activity, particularly its ability to stimulate smooth muscle and increase digestive secretions. This compound is a modified version where the methionine residue is replaced by norleucine, enhancing its stability and biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-norleucine ceruletide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The norleucine residue is incorporated at the desired position, replacing methionine. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .
化学反应分析
Types of Reactions: 8-Norleucine ceruletide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the sulfur-containing residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The norleucine residue can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with different functional groups
科学研究应用
8-Norleucine ceruletide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in smooth muscle contraction and digestive secretions.
Medicine: Explored for its potential analgesic properties, particularly in cancer-related pain management.
Industry: Utilized in the development of diagnostic tools for pancreatic and gall bladder malfunctions
作用机制
8-Norleucine ceruletide exerts its effects by mimicking the natural gastrointestinal peptide hormone cholecystokinin. It binds to cholecystokinin receptors, particularly CCK2 receptors, leading to the activation of downstream signaling pathways. This results in the stimulation of digestive enzyme secretion and smooth muscle contraction. The peptide’s analgesic properties are attributed to its interaction with CCK2 receptors in the central nervous system, reducing pain perception .
相似化合物的比较
Ceruletide: The parent compound, similar in structure and function but less stable.
Cholecystokinin Octapeptide: Another peptide with similar biological activity but different amino acid composition.
Phyllocaerulein: A related peptide from South American frogs with similar effects
Uniqueness: 8-Norleucine ceruletide is unique due to the substitution of methionine with norleucine, enhancing its stability and biological activity. This modification makes it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
65864-30-4 |
|---|---|
分子式 |
C59H75N13O21S |
分子量 |
1334.4 g/mol |
IUPAC 名称 |
(3S)-3-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoylamino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H75N13O21S/c1-3-4-13-37(52(82)70-43(26-48(77)78)56(86)68-40(51(61)81)23-31-10-6-5-7-11-31)66-55(85)42(25-33-28-62-36-14-9-8-12-35(33)36)65-47(76)29-63-59(89)50(30(2)73)72-58(88)41(24-32-15-17-34(18-16-32)93-94(90,91)92)69-57(87)44(27-49(79)80)71-54(84)39(19-21-45(60)74)67-53(83)38-20-22-46(75)64-38/h5-12,14-18,28,30,37-44,50,62,73H,3-4,13,19-27,29H2,1-2H3,(H2,60,74)(H2,61,81)(H,63,89)(H,64,75)(H,65,76)(H,66,85)(H,67,83)(H,68,86)(H,69,87)(H,70,82)(H,71,84)(H,72,88)(H,77,78)(H,79,80)(H,90,91,92)/t30-,37?,38+,39+,40?,41+,42+,43+,44+,50+/m1/s1 |
InChI 键 |
KXNDROZHFRSDNR-YETMPRRVSA-N |
手性 SMILES |
CCCCC(C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
规范 SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


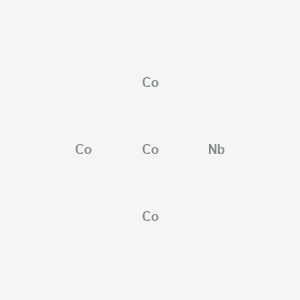
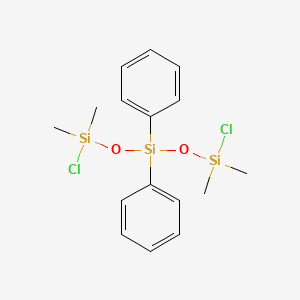
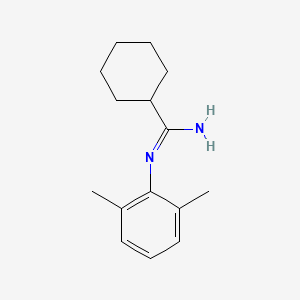
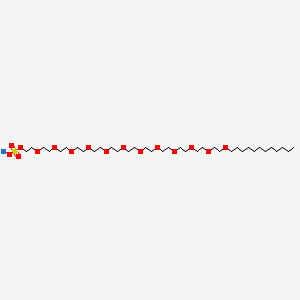
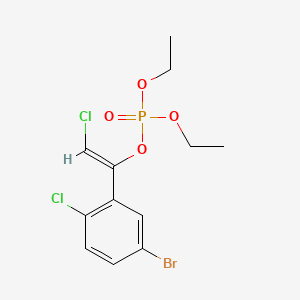
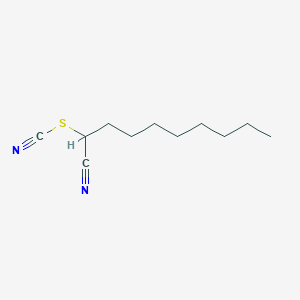
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

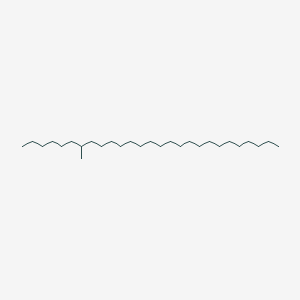
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
